5-Bromo-4-ethyl-1H-imidazole

Epigenetics Histone Deacetylase (HDAC) Inhibition Antiparasitic Drug Discovery

5-Bromo-4-ethyl-1H-imidazole is a regiospecific disubstituted imidazole building block with bromine at the 5-position and ethyl at the 4-position. This pattern enables predictable C-5 arylation via Suzuki-Miyaura coupling (yields up to 69%), overcoming direct C-H activation challenges. The 4-ethyl group provides a >200-fold increase in cLogP versus unsubstituted imidazole, systematically enhancing membrane permeability. Validated scaffold for HDAC inhibitors with antiparasitic activity (IC50 200 nM against E. tenella HDAC). Essential for constructing trisubstituted imidazole cores in kinase drug discovery programs.

Molecular Formula C5H7BrN2
Molecular Weight 175.03 g/mol
Cat. No. B13118616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-ethyl-1H-imidazole
Molecular FormulaC5H7BrN2
Molecular Weight175.03 g/mol
Structural Identifiers
SMILESCCC1=C(N=CN1)Br
InChIInChI=1S/C5H7BrN2/c1-2-4-5(6)8-3-7-4/h3H,2H2,1H3,(H,7,8)
InChIKeyHZFDCSMOFCSNTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-ethyl-1H-imidazole: Procurement and Specification Overview for Advanced Synthesis


5-Bromo-4-ethyl-1H-imidazole (CAS 734478-36-5, C5H7BrN2) is a disubstituted imidazole building block featuring a bromine atom at the 5-position and an ethyl group at the 4-position. This substitution pattern confers a specific electronic and steric environment that dictates its reactivity profile, particularly in cross-coupling and nucleophilic displacement reactions, distinguishing it from other regioisomers like 5-bromo-2-ethyl-1H-imidazole . As a crystalline solid with a molecular weight of 175.03 g/mol, it is primarily utilized as a versatile intermediate in medicinal chemistry for the construction of kinase inhibitors and other biologically active scaffolds [1].

The Functional Consequences of Regioisomerism: Why 5-Bromo-4-ethyl-1H-imidazole is Not Interchangeable


In-class substitution is scientifically invalid due to the profound impact of the bromine and ethyl group positions on the imidazole ring's electronic distribution and steric accessibility. The reactivity of C-Br bonds in cross-coupling is highly dependent on the ring position, with the 5(4)-position generally being less activated than the 2-position, but still a competent handle under appropriate catalytic conditions . Furthermore, the 4-ethyl substitution influences the compound's lipophilicity (cLogP ~1.5-1.6) and basicity compared to unsubstituted or N-substituted analogs, which is a critical determinant in downstream biological assays and synthetic yields [1]. Selecting the correct regioisomer is not a matter of mere catalog convenience but a functional necessity to ensure the intended reaction trajectory and final product identity.

Quantitative Evidence Guide for 5-Bromo-4-ethyl-1H-imidazole: A Comparator-Based Analysis


HDAC Inhibitory Potency: A Cross-Study Comparison with Unsubstituted Imidazole Scaffolds

A derivative of 5-Bromo-4-ethyl-1H-imidazole, specifically CHEMBL1793975, demonstrates an IC50 of 200 nM against Eimeria tenella histone deacetylase (HDAC) [1]. In contrast, simpler imidazole derivatives lacking the specific bromo-ethyl substitution pattern typically show significantly weaker or no HDAC inhibitory activity in similar assays, often requiring much higher concentrations (>10 µM) or failing to inhibit the enzyme altogether [2]. This 50-fold difference in potency highlights the functional impact of the 5-bromo-4-ethyl motif.

Epigenetics Histone Deacetylase (HDAC) Inhibition Antiparasitic Drug Discovery

Regioselective Reactivity in Cross-Coupling: A Class-Level Comparison with 2-Substituted Bromoimidazoles

The 5-position bromine in imidazoles is known to be less reactive in direct C-H arylation compared to the 2-position, but it serves as an excellent handle for sequential, site-selective functionalization via Suzuki-Miyaura coupling . While direct C-5 arylation of imidazole itself is typically unsuccessful, pre-installing the bromine at the 5-position, as in 5-bromo-4-ethyl-1H-imidazole, provides a reliable site for introducing aryl groups with reported yields of 23%-69% in the context of trisubstituted imidazole syntheses [1]. This contrasts with the more reactive 2-bromoimidazoles which, while also competent in cross-coupling, often undergo reaction more readily and can be prone to side reactions, offering less controlled, stepwise diversification of the imidazole core [2].

Synthetic Methodology Palladium-Catalyzed Cross-Coupling C-H Activation

Physicochemical Property Differentiation: Impact of 4-Ethyl Substitution on Lipophilicity

The 4-ethyl substituent contributes a measurable increase in lipophilicity compared to unsubstituted or N-methylated imidazole analogs. 5-Bromo-4-ethyl-1H-imidazole has a calculated logP (cLogP) value of approximately 1.56 [1]. In comparison, the base molecule imidazole has a reported logP of -0.8 [2]. This difference of 2.36 log units represents a greater than 200-fold increase in partition coefficient, which directly impacts membrane permeability and, consequently, oral bioavailability in drug candidates. This quantitative difference underscores the functional advantage of the 4-ethyl group for optimizing pharmacokinetic properties.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Validated Application Scenarios for 5-Bromo-4-ethyl-1H-imidazole Based on Evidenced Capabilities


Construction of Kinase Inhibitor Libraries via Sequential C-5 Functionalization

Leverage the specific reactivity profile of 5-Bromo-4-ethyl-1H-imidazole as a key intermediate in the modular synthesis of trisubstituted imidazoles, a common core in kinase inhibitors [1]. As demonstrated, this building block enables predictable C-5 arylation via Suzuki-Miyaura coupling (with yields up to 69% in multi-step sequences), overcoming the synthetic challenges associated with direct C-H activation at this position . This makes it an ideal candidate for generating diverse compound libraries for kinase drug discovery programs, where control over imidazole substitution is paramount for target engagement and selectivity [1].

Design of Antiparasitic Agents Targeting Histone Deacetylases (HDACs)

Employ 5-Bromo-4-ethyl-1H-imidazole as a privileged scaffold for developing HDAC inhibitors with antiparasitic activity. The 200 nM IC50 value exhibited by a derivative of this scaffold against Eimeria tenella HDAC provides a validated starting point for hit-to-lead optimization [2]. This building block offers a direct path to compounds with confirmed nanomolar potency against a therapeutically relevant protozoan target, reducing the early-stage risk associated with screening uncharacterized imidazole libraries [2].

Optimization of Lead Compound Lipophilicity for Improved Cellular Permeability

Utilize the 4-ethyl group of 5-Bromo-4-ethyl-1H-imidazole to systematically increase the lipophilicity of drug candidates. The >200-fold increase in calculated logP compared to unsubstituted imidazole provides a predictable means to enhance membrane permeability [3]. This quantitative advantage is critical for medicinal chemists facing poor cellular activity or oral bioavailability issues with more polar imidazole-containing leads, offering a direct, structure-based solution for property optimization [3].

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